molecular formula C22H17N3O B5664609 2-phenyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide CAS No. 65628-70-8

2-phenyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B5664609
CAS RN: 65628-70-8
M. Wt: 339.4 g/mol
InChI Key: SVVHSXUSWLXLBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-phenyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, typically involves multi-step chemical processes. An example of such a process is the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to yield quinoxalines, a closely related structure, showcasing the diversity of synthetic routes available for these compounds (Faizi et al., 2018). Additionally, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines demonstrates the versatility in creating complex quinoline derivatives with potential biological activities (Yang et al., 2017).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, with polymorphic modifications and solvates affecting their physical and chemical properties. For instance, studies have identified polymorphic modifications of certain quinoline carboxamides, which possess strong diuretic properties, showing variations in crystal packing and molecular organization (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the cyclization of lithiated pyridine and quinoline carboxamides leads to the formation of a range of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, showcasing the compounds' versatility in chemical transformations (Clayden et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and interactions. Research into polymorphic forms and solvates of quinoline compounds reveals the impact of molecular structure on their physical properties, including differences in crystal packing and hydrogen bonding patterns (Singh & Baruah, 2009).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, are crucial for their application in synthetic chemistry and drug design. The interaction of phenyllithium with various 3-substituted pyridine derivatives and quinoline, for instance, demonstrates the reactivity of quinoline derivatives in aromatic substitution reactions, providing insight into their chemical behavior and potential as synthetic intermediates (Abramovitch et al., 1963).

properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVHSXUSWLXLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353902
Record name 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65628-70-8
Record name 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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